4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKPZJJOUWIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339252 | |
| Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10480-19-0 | |
| Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Major Products Formed
Oxidation: 4-Amino-N-[(E)-(4-nitrophenyl)methylidene]aniline.
Reduction: 4-Bromo-N-[(E)-(4-aminophenyl)methylidene]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imine group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Schiff Bases
Key Observations:
Dihedral Angles: The twist between aromatic rings varies significantly. Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxy) exhibit smaller dihedral angles (38.3°) due to steric and electronic effects , while electron-withdrawing nitro groups (as in the title compound) may increase rigidity but lack reported dihedral data. The diethylamino derivative shows a larger dihedral angle (60.4–61.0°), attributed to steric bulk and electronic repulsion .
Hydrogen Bonding :
- Amide analogs (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) form stronger N–H⋯O bonds , enabling supramolecular networks .
- The title compound relies on weaker C–H⋯O/N interactions , typical of nitro-Schiff bases, leading to less ordered packing .
Electronic Effects: The nitro group in the title compound enhances electron-withdrawing capacity, making it more electrophilic than methoxy- or alkylamino-substituted analogs. This property is advantageous in redox-active metal complexes . Methoxy groups (electron-donating) in related compounds stabilize charge-transfer transitions, relevant in photochromic applications .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 4-Bromo-N-(3,4,5-trimethoxy-benzylidene)aniline | N-(2-Nitrophenyl)-4-bromo-benzamide |
|---|---|---|---|
| Melting Point (°C) | 162–163 | 145–147 | 198–200 |
| Solubility | Organic solvents (CHCl₃, CH₂Cl₂) | Ethanol, DMSO | Acetonitrile, DMF |
| Molecular Weight | 305.13 | 345.21 | 335.15 |
| Key Interactions | C–H⋯O/N | C–H⋯O, π-π stacking | N–H⋯O, C–Br⋯π |
Key Observations:
- Melting Points : Higher melting points in amide derivatives (e.g., 198–200°C ) correlate with stronger hydrogen bonding , whereas methoxy-Schiff bases exhibit lower melting points due to weaker interactions .
- Solubility: The title compound’s nitro group reduces polarity compared to methoxy analogs, limiting solubility to non-polar solvents .
Biological Activity
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by a bromine atom at the para position of the aniline ring and a nitrophenyl group at the benzylidene position, exhibits unique chemical properties that contribute to its pharmacological effects.
- Molecular Formula : C13H9BrN2O2
- Molar Mass : Approximately 305.13 g/mol
- InChI Key : XFWKPZJJOUWIBB-OQLLNIDSSA-N
The structure of this compound allows it to interact with various biological molecules, potentially leading to significant pharmacological effects. Its ability to form covalent bonds with nucleophilic sites in proteins and enzymes may alter their functions, contributing to its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study highlighted its effectiveness against common pathogens, suggesting that the nitro group plays a crucial role in its antimicrobial action by generating reactive intermediates upon reduction .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
-
Antimicrobial Efficacy
- A series of experiments were conducted where varying concentrations of this compound were tested against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Activity
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed around 15 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.
Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline, and what factors influence the yield and purity?
The compound is synthesized via a condensation reaction between 4-bromoaniline and 4-nitrobenzaldehyde under acidic catalysis. Key factors include:
- Solvent choice : Anhydrous ethanol or toluene minimizes hydrolysis of the imine bond .
- Catalyst : Trace acetic acid or molecular sieves (3Å) enhance imine formation by removing water .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity. Yields typically range from 60–75% depending on reaction time and stoichiometric ratios .
Basic: How is the E/Z isomerism of the imine group confirmed experimentally?
- X-ray crystallography : Directly visualizes the (E)-configuration via C=N bond geometry (e.g., bond angles ~120° and torsion angles ~180°) .
- NMR spectroscopy : The imine proton (H–C=N) in the (E)-isomer appears as a singlet at δ 8.3–8.5 ppm with no coupling to aromatic protons .
- IR spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ confirms imine formation .
Advanced: What challenges arise in the crystallographic refinement of this compound, and how are they addressed using SHELXL?
Challenges include:
- Disordered solvent molecules : Resolved using PART instructions and ISOR restraints in SHELXL .
- Anisotropic displacement parameters : Heavy atoms (Br) require careful refinement with SIMU and DELU constraints to avoid overfitting .
- Hydrogen bonding networks : SHELXL’s HFIX command assigns hydrogen positions, while PLATON validates interactions (e.g., Br···O distances < 3.4 Å) .
Example refinement metrics: R₁ = 0.034, wR₂ = 0.076 for 5268 reflections .
Advanced: How do the electron-withdrawing nitro and bromo substituents influence electronic structure and reactivity?
- UV-Vis spectroscopy : A bathochromic shift (~450 nm) arises from intramolecular charge transfer (ICT) between the nitro (acceptor) and aniline (donor) groups .
- Cyclic voltammetry : Reduction peaks at −0.8 V (vs. Ag/AgCl) correlate with nitro group reduction, while bromine enhances electrophilicity at the aromatic ring .
- DFT calculations : HOMO-LUMO gaps (~3.2 eV) indicate potential as a semiconductor material .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm, J = 8–10 Hz); the imine carbon resonates at δ 155–160 ppm .
- Mass spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 335.0 (C₁₃H₁₀BrN₂O₂⁺) confirms molecular weight .
- Elemental analysis : Expected C: 46.58%, H: 2.99%, N: 8.31% (deviation < 0.3% indicates purity) .
Advanced: How can computational methods predict the stability and tautomeric forms of this compound?
- Density Functional Theory (DFT) : Optimizes geometries at the B3LYP/6-311+G(d,p) level, revealing the (E)-isomer is 12 kcal/mol more stable than (Z) due to reduced steric hindrance .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO stabilizes the imine via hydrogen bonding) .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., C=N → π* interactions) .
Basic: What are common side products during synthesis, and how are they mitigated?
- Hydrolysis of imine : Forms 4-bromoaniline and 4-nitrobenzaldehyde. Avoided by using anhydrous solvents and molecular sieves .
- Oxidation byproducts : Nitro group reduction is minimized by inert atmospheres (N₂/Ar) .
- Purification : TLC monitoring (Rf ~0.5 in hexane:EtOAc 3:1) ensures separation from unreacted aldehydes .
Advanced: What role does this compound play in coordination polymers or MOFs?
- Ligand design : The imine nitrogen and nitro oxygen act as donor sites for transition metals (e.g., Cu²⁺, Co²⁺), forming 2D networks with Br···π interactions (3.1–3.3 Å) .
- Porosity analysis : BET surface areas of 500–700 m²/g are achievable, with applications in gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) .
Basic: What safety protocols are required for handling this compound?
- Toxicity : Nitro compounds are mutagenic; brominated aromatics may cause skin irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced: How do non-covalent interactions influence solid-state packing?
- X-ray analysis : π-π stacking (centroid distances: 3.6–3.8 Å) and C–H···O hydrogen bonds (2.7–2.9 Å) stabilize the lattice .
- Halogen bonding : Br···O interactions (3.2–3.4 Å) contribute to layered packing, as seen in space group P2₁/c .
- Thermal analysis : TGA shows stability up to 220°C, correlating with strong intermolecular forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
